molecular formula C22H22ClNO6S B11169598 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11169598
M. Wt: 463.9 g/mol
InChI Key: YBPNISBPMUGRDO-FQEVSTJZSA-N
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Description

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound with a unique structure that combines a chromen-2-one moiety with a sulfonylated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps. One common route starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and methyl groups. The sulfonylated amino acid derivative is then attached through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including crystallization and chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. The sulfonylated amino acid derivative may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

3-Chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a complex organic compound belonging to the coumarin family. Its unique structure, which includes a chromenone backbone and a sulfonamide moiety, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The molecular formula of the compound is C22H22ClNO6SC_{22}H_{22}ClNO_6S. Its structural features include:

  • A chromenone core that is known for various biological activities.
  • A chloro group at the 3-position, enhancing reactivity.
  • A sulfonamide group that may improve binding affinity to biological targets.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has been shown to possess inhibitory effects against various microbial strains, potentially due to its ability to interact with enzymes involved in microbial metabolism.
  • Anti-inflammatory Effects :
    • The sulfonamide group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further studies in anti-inflammatory drug development.
  • Enzyme Inhibition :
    • Interaction studies suggest that the compound can effectively inhibit certain enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

The proposed mechanism of action involves:

  • Binding to specific enzymes or receptors influenced by the chromenone structure.
  • The sulfonamide moiety enhances the compound's reactivity and interaction with biological targets, potentially leading to significant biological effects such as enzyme inhibition or modulation of signaling pathways.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
7-Hydroxycoumarin Hydroxyl group at C7Known for its antioxidant properties
Coumarin Basic coumarin structure without substitutionsExhibits fluorescence; used in perfumes
4-Methylcoumarin Methyl substitution at C4Displays antimicrobial activity
6-Chloro-7-hydroxycoumarin Hydroxyl at C7 and chloro at C6Enhanced solubility; studied for anti-inflammatory effects

The unique combination of substituents in this compound may confer enhanced biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

  • Inhibition Studies :
    • A study demonstrated that the compound exhibited a notable percentage inhibition of albumin denaturation, suggesting protective effects against thermal denaturation. The IC50 value was found to be significantly lower than that of ibuprofen, indicating superior activity.
  • Binding Affinity Assessments :
    • Interaction studies using molecular docking simulations revealed strong binding affinities with specific targets involved in inflammation and microbial resistance pathways.

Properties

Molecular Formula

C22H22ClNO6S

Molecular Weight

463.9 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C22H22ClNO6S/c1-12(2)20(24-31(27,28)16-8-5-13(3)6-9-16)22(26)29-15-7-10-17-14(4)19(23)21(25)30-18(17)11-15/h5-12,20,24H,1-4H3/t20-/m0/s1

InChI Key

YBPNISBPMUGRDO-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)Cl)C

Origin of Product

United States

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